molecular formula C19H22INO4 B026001 methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide CAS No. 102571-27-7

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide

Cat. No.: B026001
CAS No.: 102571-27-7
M. Wt: 455.3 g/mol
InChI Key: JOJHLDWCLBKCCZ-UHFFFAOYSA-M
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Description

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a chemical compound with the molecular formula C19H22INO4 and a molecular weight of 455.3 g/mol. This compound is known for its unique structure, which includes a xanthene core and an ammonium iodide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves several steps. One common method includes the reaction of dimethyl(2-hydroxyethyl)methoxyammonium iodide with 9-xanthenecarboxylic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides or acids.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and solvents like ethanol or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: This compound is utilized in biochemical assays and as a fluorescent marker due to its xanthene core.

    Medicine: Research has explored its potential use in drug development and as a diagnostic tool.

    Industry: It is employed in the production of dyes and pigments, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate involves its interaction with specific molecular targets. The xanthene core allows it to act as a fluorescent marker, binding to target molecules and emitting fluorescence upon excitation. This property is particularly useful in imaging and diagnostic applications. The ammonium iodide group may also interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can be compared with similar compounds such as:

    Dimethylammonium iodide: Similar in structure but lacks the xanthene core, making it less useful as a fluorescent marker.

    Xanthenecarboxylate derivatives: These compounds share the xanthene core but may have different functional groups, affecting their chemical properties and applications.

The uniqueness of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate lies in its combination of the xanthene core and ammonium iodide group, providing both fluorescent properties and reactivity in various chemical reactions.

Properties

CAS No.

102571-27-7

Molecular Formula

C19H22INO4

Molecular Weight

455.3 g/mol

IUPAC Name

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide

InChI

InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1

InChI Key

JOJHLDWCLBKCCZ-UHFFFAOYSA-M

SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

Canonical SMILES

C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-]

Synonyms

methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide

Origin of Product

United States

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